molecular formula C25H27N3OS2 B2883735 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea CAS No. 850934-93-9

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea

Cat. No. B2883735
CAS RN: 850934-93-9
M. Wt: 449.63
InChI Key: IYXULCBFXYZUQD-UHFFFAOYSA-N
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Description

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea is a useful research compound. Its molecular formula is C25H27N3OS2 and its molecular weight is 449.63. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound suggest that it may interact with viral proteins or enzymes, potentially inhibiting viral replication.

Anti-inflammatory Activity

Indole compounds are also known for their anti-inflammatory effects. They can modulate inflammatory pathways, which could be beneficial in the treatment of diseases characterized by inflammation . The compound’s ability to bind with high affinity to multiple receptors may make it a candidate for anti-inflammatory drug development.

Anticancer Activity

The anticancer potential of indole derivatives is another significant area of interest. These compounds can interfere with various cellular processes in cancer cells, such as cell cycle regulation and apoptosis . The methoxy and thiourea groups in the compound may contribute to its potential anticancer activity.

Antioxidant Properties

Indoles have been recognized for their antioxidant capabilities, which involve neutralizing free radicals and protecting cells from oxidative stress . This property is crucial in preventing cellular damage and could be applied in the development of therapies for diseases related to oxidative stress.

Antimicrobial and Antitubercular Effects

The antimicrobial activity of indole derivatives, including their effectiveness against tuberculosis-causing bacteria, is well-documented . The compound’s structural complexity might enhance its ability to target bacterial enzymes or cell walls, leading to potential applications in combating bacterial infections.

Antidiabetic and Antimalarial Applications

Indole derivatives have shown promise in treating diabetes and malaria. They can act on metabolic pathways relevant to diabetes and inhibit the growth of Plasmodium species responsible for malaria . Research into these applications could lead to new treatments for these global health challenges.

properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3OS2/c1-17-7-4-5-9-23(17)27-25(30)28(16-20-8-6-14-31-20)13-12-21-18(2)26-24-11-10-19(29-3)15-22(21)24/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXULCBFXYZUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea

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